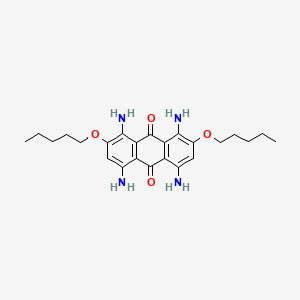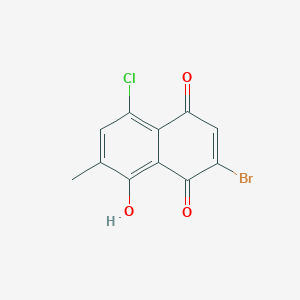
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione is a complex organic compound with a unique structure that includes bromine, chlorine, hydroxyl, and methyl groups attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthalene derivative, followed by hydroxylation and methylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The unique combination of bromine, chlorine, hydroxyl, and methyl groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H6BrClO3 |
|---|---|
Molecular Weight |
301.52 g/mol |
IUPAC Name |
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H6BrClO3/c1-4-2-6(13)8-7(14)3-5(12)11(16)9(8)10(4)15/h2-3,15H,1H3 |
InChI Key |
RMFXIRVDXVOGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)C=C(C(=O)C2=C1O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
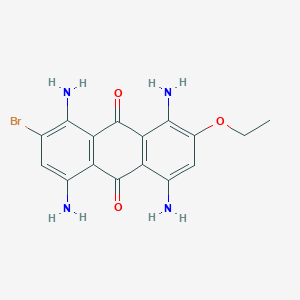
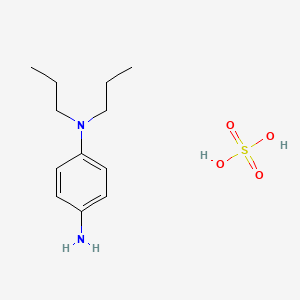
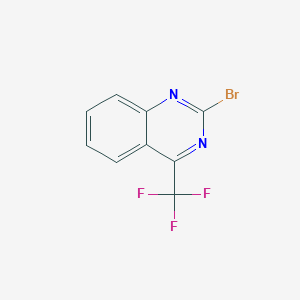
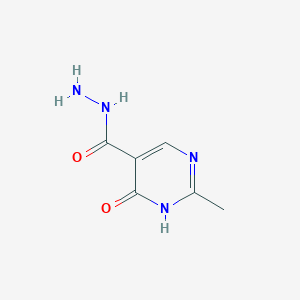
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
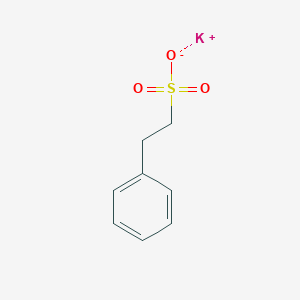
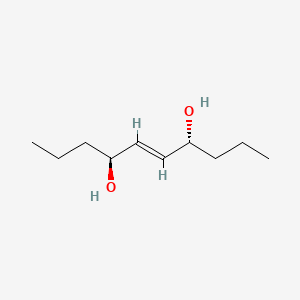
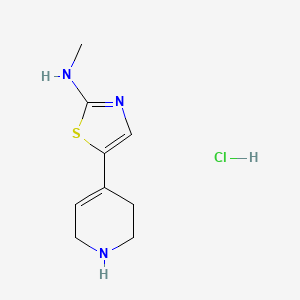
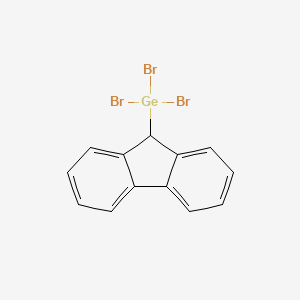

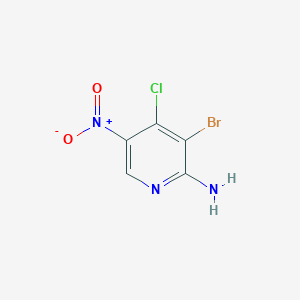
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
